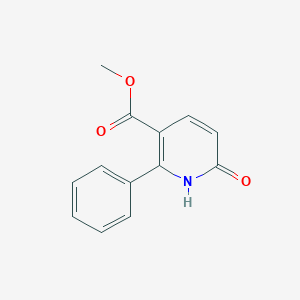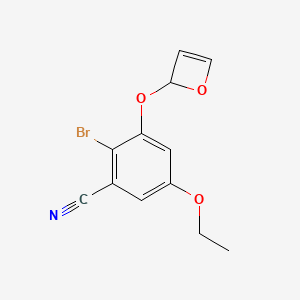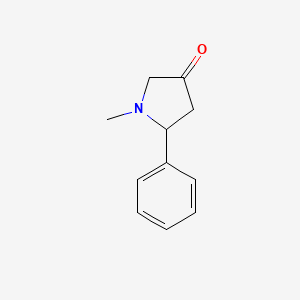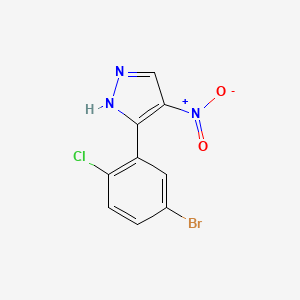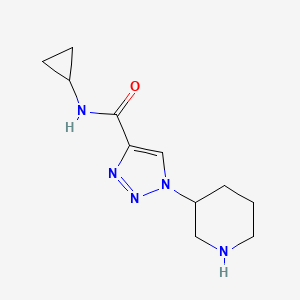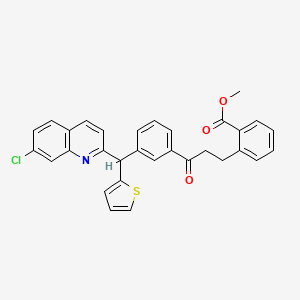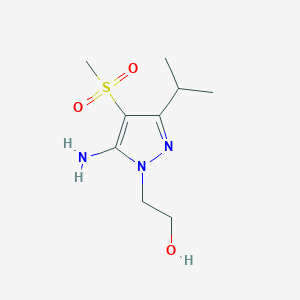
Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a hydroxyl group at the 2-position of the dihydrobenzofuran ring. It has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or phenoxyalkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: A structurally similar compound with a methyl group at the 2-position.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Another benzofuran derivative with an acetamido and chloro substituent.
Uniqueness
Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is unique due to the presence of both a hydroxyl and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
166599-85-5 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)6-3-2-4-8-7(6)5-9(11)14-8/h2-4,9,11H,5H2,1H3 |
Clé InChI |
UISDDCDLKILLEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CC(OC2=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


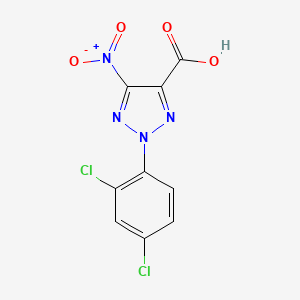
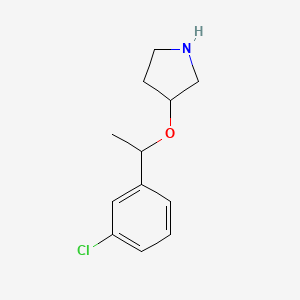


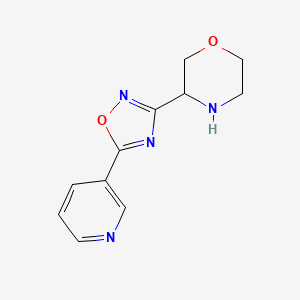
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
